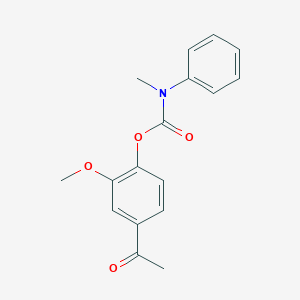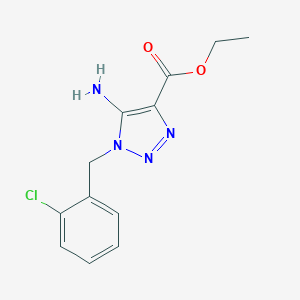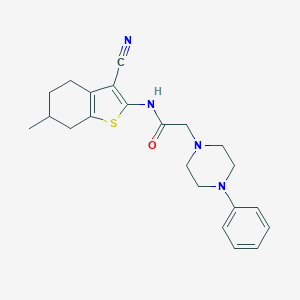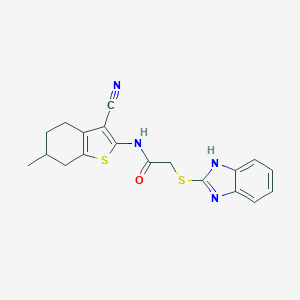
4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetyl group, a methoxy group, and a phenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate typically involves the reaction of 4-acetyl-2-methoxyphenol with methyl(phenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Acetyl-2-methoxyphenol+Methyl(phenyl)isocyanate→4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted carbamates.
科学研究应用
4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Acetyl-2-methoxyphenol: A precursor in the synthesis of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate.
Methyl(phenyl)isocyanate: Another precursor used in the synthesis.
4-Methoxyphenyl methylcarbamate: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-9-10-15(16(11-13)21-3)22-17(20)18(2)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPICFVXZZHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)N(C)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325423 |
Source


|
| Record name | (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501104-79-6 |
Source


|
| Record name | (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Amino-6-(2-furyl)-4-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B496936.png)
![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)

![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)


![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496951.png)
![11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496952.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)
![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B496956.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)
